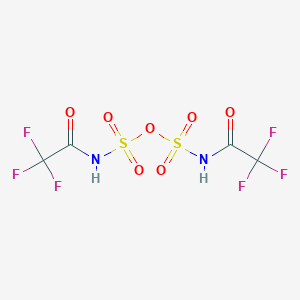![molecular formula C21H15Cl2N3 B14595424 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole CAS No. 61251-91-0](/img/structure/B14595424.png)
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a 3,4-dichlorophenyl and a diphenylmethyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, such as the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper(I) salts.
Substitution Reactions: The 3,4-dichlorophenyl and diphenylmethyl groups are introduced through substitution reactions. These reactions may involve the use of appropriate halogenated precursors and nucleophiles under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antifungal or antibacterial activity. The molecular pathways involved may include disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine: This compound shares a similar dichlorophenyl group but has a piperazine ring instead of a triazole ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a dichlorophenyl group and a urea moiety.
Uniqueness
1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity. The presence of both 3,4-dichlorophenyl and diphenylmethyl groups further enhances its versatility in various applications.
Propiedades
Número CAS |
61251-91-0 |
|---|---|
Fórmula molecular |
C21H15Cl2N3 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
1-[(3,4-dichlorophenyl)-diphenylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H15Cl2N3/c22-19-12-11-18(13-20(19)23)21(26-15-24-14-25-26,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H |
Clave InChI |
PSBVYDIEBNSUQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=C(C=C3)Cl)Cl)N4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


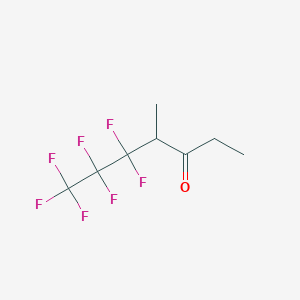
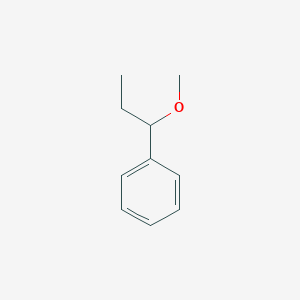
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
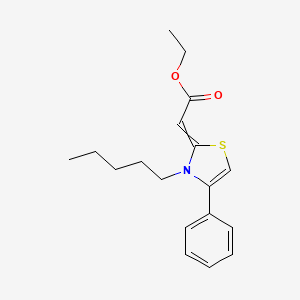
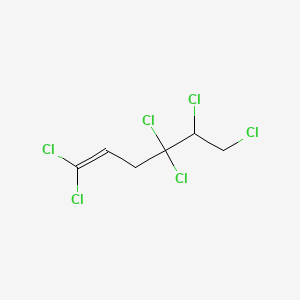
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
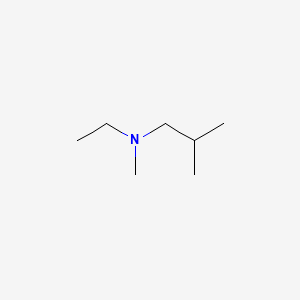
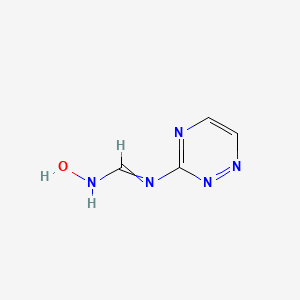
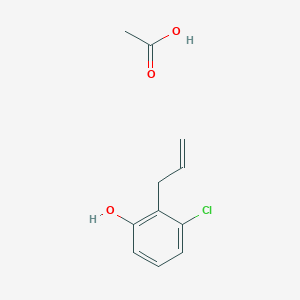
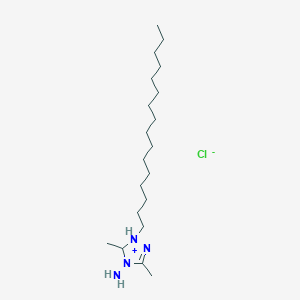
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)

